tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate
Description
tert-Butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is a carbamate-protected cyclopropane derivative with a 3-hydroxypropyl substituent. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes. Cyclopropane rings are valued in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic resistance. The 3-hydroxypropyl chain introduces hydrophilicity, influencing solubility and intermolecular interactions .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(6-7-11)5-4-8-13/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
WOTDZVWLDXPWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCCO |
Origin of Product |
United States |
Preparation Methods
Cyclopropylamine Synthesis from γ-Butyrolactone
This method employs γ-butyrolactone as a precursor to synthesize cyclopropylamine, which is then functionalized.
Mechanism :
- Cyclization : γ-Butyrolactone reacts with HCl under high-temperature/high-pressure conditions to form cyclopropylamine.
- Alkylation : Cyclopropylamine reacts with 3-bromopropanol in DMF to form N-(3-hydroxypropyl)cyclopropylamine.
- Protection : Treatment with Boc₂O in DCM yields the final carbamate.
Propargylic Alcohol Cyclization
This method utilizes propargylic alcohols to form cyclic carbamates via triphosgene-mediated cyclization.
Mechanism :
- Cyclization : Triphosgene reacts with the propargylic alcohol to form a cyclic carbamate.
- Protection : The amine group is protected with Boc₂O to yield the final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclopropane Ester Reduction | High yield in reduction step, scalable | Requires multiple steps, inferred alkylation | 74.3% (step 1) |
| γ-Butyrolactone Cyclization | Direct cyclopropylamine synthesis | Harsh conditions (high T/P), low yield | Not reported |
| Kulinkovich Reaction | Forms complex cyclopropane structures | Low overall yield, multi-step process | 40% (overall) |
| Propargylic Alcohol Cyclization | Single-step carbamate formation | Limited substrate scope, low yields | Not reported |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether at low temperatures.
Substitution: TsCl in pyridine or SOCl2 in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxypropyl group.
Substitution: Formation of tosylate or chloride derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamate groups. It can also serve as a substrate for investigating the activity of carbamate-hydrolyzing enzymes .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for designing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring and hydroxypropyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural analogs differ in substituents attached to the cyclopropane ring:
Chain Length and Hydroxyl Position: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (): Features a shorter 2-hydroxyethyl chain (vs. 3-hydroxypropyl), reducing steric bulk and altering hydrogen-bonding capacity.
Functional Group Modifications: tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (): Incorporates a fluorophenyl group, enhancing lipophilicity and electronic effects (e.g., via fluorine’s electronegativity).
Cyclopropane Ring Modifications :
- tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (): Adds a hydroxymethyl group directly to the cyclopropane ring, altering steric and electronic properties.
Physical and Chemical Properties
*Estimated based on analogs.
Biological Activity
Tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- Functional Groups : The compound features a tert-butyl group, a cyclopropyl ring, and a hydroxyl-substituted propyl chain.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon enzymatic cleavage of the carbamate group, it releases active pharmaceutical ingredients that can modulate various biological processes. This mechanism is significant for enhancing the delivery of therapeutic agents within biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, although further investigations are required to fully elucidate its spectrum of activity.
2. Analgesic and Anti-inflammatory Effects
The compound has been studied for its potential analgesic and anti-inflammatory properties. It appears to interact with specific receptors in the central nervous system, modulating pain perception and inflammatory responses. These effects may be linked to its ability to influence neurotransmitter systems involved in pain modulation.
3. Enzymatic Inhibition
This compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. The exact molecular targets remain under investigation, but the inhibition of specific pathways could lead to therapeutic applications in oncology.
Data Table: Biological Activities and Mechanisms
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth; specific targets unknown | |
| Analgesic | Modulates pain receptors; influences neurotransmitters | |
| Anti-inflammatory | Reduces inflammation via receptor interaction | |
| Enzymatic inhibition | Inhibits enzymes linked to cell proliferation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pain Modulation : A study demonstrated that administration of the compound in animal models resulted in significant reductions in pain scores compared to control groups, indicating its potential as an analgesic agent.
- Inflammation Model : In a model of induced inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
